molecular formula C7H5ClN4 B12353824 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine

6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine

Cat. No.: B12353824
M. Wt: 180.59 g/mol
InChI Key: VEBPJECMRSBOPG-UHFFFAOYSA-N
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Description

6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, with a chlorine atom at the 6th position and an imine group at the 4th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield. For example, the use of formamide or formamidine acetate can facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine

InChI

InChI=1S/C7H5ClN4/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3,5,9H

InChI Key

VEBPJECMRSBOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=N)C2=NC1Cl

Origin of Product

United States

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